1-[(4-Bromo-3-methylphenyl)methyl]azetidine
Overview
Description
1-[(4-Bromo-3-methylphenyl)methyl]azetidine is an organic compound that features an azetidine ring substituted with a 4-bromo-3-methylphenylmethyl group
Scientific Research Applications
1-[(4-Bromo-3-methylphenyl)methyl]azetidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study biological pathways and interactions due to its unique structural features.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromo-3-methylphenyl)methyl]azetidine typically involves the reaction of 4-bromo-3-methylbenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromo-3-methylphenyl)methyl]azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The azetidine ring can be reduced to a more saturated ring system using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents (e.g., potassium permanganate) in an aqueous or organic solvent.
Reduction: Reducing agents (e.g., lithium aluminum hydride) in an inert solvent (e.g., ether).
Major Products
Substitution: Products depend on the nucleophile used (e.g., 1-[(4-amino-3-methylphenyl)methyl]azetidine).
Oxidation: 4-bromo-3-methylbenzoic acid or 4-bromo-3-methylbenzaldehyde.
Reduction: Saturated azetidine derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenol: Shares the 4-bromo-3-methylphenyl group but lacks the azetidine ring.
1-[(4-Chloro-3-methylphenyl)methyl]azetidine: Similar structure with a chlorine atom instead of bromine.
1-[(4-Bromo-3-methylphenyl)methyl]pyrrolidine: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
1-[(4-Bromo-3-methylphenyl)methyl]azetidine is unique due to the presence of both the azetidine ring and the 4-bromo-3-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(4-bromo-3-methylphenyl)methyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-9-7-10(3-4-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTQQNCYLNGTFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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